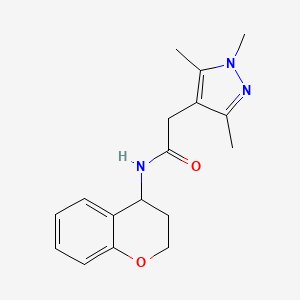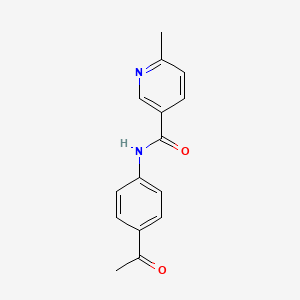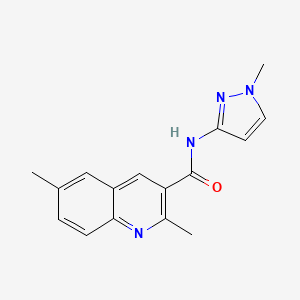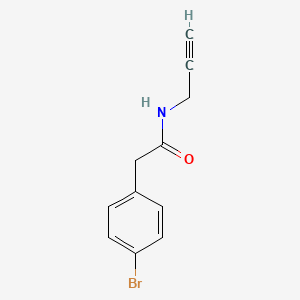![molecular formula C14H16N6OS B7457507 2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole, commonly known as DOTSO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DOTSO is a heterocyclic compound that contains a tetrazole ring and an oxadiazole ring, making it a unique and versatile molecule. In
Applications De Recherche Scientifique
DOTSO has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that DOTSO exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, DOTSO has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further development as a cancer therapy.
Mécanisme D'action
The mechanism of action of DOTSO is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. Specifically, DOTSO has been shown to inhibit the activity of the enzyme thioredoxin reductase, which plays a key role in regulating cellular redox balance and is often overexpressed in cancer cells. By inhibiting thioredoxin reductase, DOTSO may disrupt the redox balance of cancer cells, leading to their death.
Biochemical and physiological effects:
In addition to its anticancer activity, DOTSO has also been shown to exhibit other biochemical and physiological effects. For example, DOTSO has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that DOTSO may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, DOTSO has been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DOTSO in lab experiments is its versatility and potential for multiple applications. DOTSO can be easily synthesized with high yield and purity, making it suitable for various research applications. Additionally, DOTSO has been shown to exhibit potent activity against cancer cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of using DOTSO in lab experiments is its potential toxicity. Studies have shown that DOTSO can be toxic to both cancer and normal cells at high concentrations, highlighting the need for further research to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for research on DOTSO. One area of focus could be the development of DOTSO-based anticancer therapies, either alone or in combination with other agents. Additionally, further studies could explore the potential applications of DOTSO in the treatment of neurological disorders and as an antimicrobial agent. Finally, research could focus on optimizing the synthesis method for DOTSO to improve yield and purity, as well as exploring the potential for modifications to the molecule to enhance its activity and selectivity.
Méthodes De Synthèse
DOTSO can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with sodium azide to form the tetrazole ring, and finally, the oxadiazole ring is formed by reacting the tetrazole intermediate with thionyl chloride. This synthesis method has been optimized to produce DOTSO with high yield and purity, making it suitable for various research applications.
Propriétés
IUPAC Name |
2-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-4-12-15-16-13(21-12)8-22-14-17-18-19-20(14)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBCTPMSDJOFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CSC2=NN=NN2C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)

![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)



![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
